Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate hydrochloride Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1322616-35-2
VCID: VC7837162
InChI: InChI=1S/C13H11FN4O5.ClH/c1-17-11(15-6-16-17)5-10(19)12-8(13(20)23-2)3-7(14)4-9(12)18(21)22;/h3-4,6H,5H2,1-2H3;1H
SMILES: CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)OC.Cl
Molecular Formula: C13H12ClFN4O5
Molecular Weight: 358.71

Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate hydrochloride

CAS No.: 1322616-35-2

Cat. No.: VC7837162

Molecular Formula: C13H12ClFN4O5

Molecular Weight: 358.71

* For research use only. Not for human or veterinary use.

Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate hydrochloride - 1322616-35-2

Specification

CAS No. 1322616-35-2
Molecular Formula C13H12ClFN4O5
Molecular Weight 358.71
IUPAC Name methyl 5-fluoro-2-[2-(2-methyl-1,2,4-triazol-3-yl)acetyl]-3-nitrobenzoate;hydrochloride
Standard InChI InChI=1S/C13H11FN4O5.ClH/c1-17-11(15-6-16-17)5-10(19)12-8(13(20)23-2)3-7(14)4-9(12)18(21)22;/h3-4,6H,5H2,1-2H3;1H
Standard InChI Key MKZYHPMXDLZFKB-UHFFFAOYSA-N
SMILES CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)OC.Cl
Canonical SMILES CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)OC.Cl

Introduction

Chemical Identity

Chemical Name:
Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate hydrochloride.

IUPAC Name:
Methyl 5-fluoro-2-[2-(2-methyl-1,2,4-triazol-3-yl)acetyl]-3-nitrobenzoate; hydrochloride .

Molecular Formula:
C13_{13}H12_{12}ClFN4_{4}O5_{5} .

Molecular Weight:
358.71 g/mol .

PubChem CID:
78358194 .

Structural Features

The compound features a benzoate core substituted with fluorine, nitro, and methyl ester groups. It also contains a triazole ring attached via an acetyl linkage. The hydrochloride salt enhances its solubility and stability.

Key Structural Elements:

  • Fluorine Substitution: Enhances lipophilicity and bioavailability.

  • Nitro Group: Often associated with biological activity.

  • Triazole Ring: Commonly found in pharmacologically active compounds.

SMILES Notation:
CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2N+[O-])F)C(=O)OC.Cl .

Synthesis

The synthesis of methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate hydrochloride involves:

  • Formation of the triazole-acetyl intermediate through coupling reactions.

  • Introduction of the benzoate core with fluorine and nitro substitutions.

  • Conversion to the hydrochloride salt for improved stability and solubility.

Applications and Research Potential

This compound is primarily studied for its potential in drug development due to its unique structural features:

  • Pharmacological Activity:

    • The triazole ring is a known pharmacophore in antifungal, antiviral, and anticancer drugs.

    • Fluorine substitution often improves metabolic stability and receptor binding affinity.

  • Chemical Research:

    • Used as a precursor in synthesizing derivatives for biological screening.

    • The nitro group allows further functionalization for diverse applications.

Comparison with Parent Compound

The parent compound (methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate) differs from the hydrochloride salt primarily in solubility and stability properties:

FeatureParent CompoundHydrochloride Salt
SolubilityLimited in waterEnhanced due to HCl addition .
StabilityModerate under standard conditionsImproved under humid conditions .

Research Data Gaps

While the compound's structure suggests promising biological activity:

  • No direct pharmacological or toxicological data are currently available.

  • Further studies are needed to evaluate its efficacy against specific biological targets.

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